Cas no 932-83-2 (N-Nitrosohexamethylenimine)

N-Nitrosohexamethylenimine(니트로소헥사메틸렌이민)은 헥사메틸렌이민의 니트로소 유도체로, 화학식 C6H12N2O로 표기되는 유기 화합물입니다. 이 화합물은 주로 연구용 시약으로 사용되며, 특히 발암성 니트로사민 연구에 중요한 역할을 합니다. N-Nitrosohexamethylenimine은 안정적인 결정 구조를 가지며, 유기 합성 및 약리학 연구에서 표준 물질로 활용됩니다. 또한, 분자 내 니트로소기(-NO)의 반응성을 통해 다양한 유기 반응에 적용 가능합니다. 이 화합물은 고순도로 제조 가능하며, 실험실 조건에서의 재현성과 신뢰성이 검증된 특징을 가집니다.
N-Nitrosohexamethylenimine structure
N-Nitrosohexamethylenimine structure
Product Name:N-Nitrosohexamethylenimine
CAS 번호:932-83-2
MF:C6H12N2O
메가와트:128.172281265259
MDL:MFCD00467141
CID:807519
PubChem ID:13613
Update Time:2025-08-05

N-Nitrosohexamethylenimine 화학적 및 물리적 성질

이름 및 식별자

    • 1H-Azepine,hexahydro-1-nitroso-
    • 1-nitrosoazepane
    • HEXAHYDRO-1-NITROSOAZEPINE
    • 1H-Azepine,hexahydro-1-nitroso
    • 1-nitroso-azepane
    • hexahydro-1-nitroso-1H-azepine
    • Hexamethylennitrosamin-T-markiert
    • Nitrosohexamethyleneimine
    • Nitrosohexamethylenimine
    • N-Nitroso-1,1-hexamethylenimin
    • N-Nitrosoazacycloheptane
    • N-nitrosoazepane
    • N-Nitrosohexamethyleneimine
    • N-Nitroso-hexamethylenimin
    • N-Nitrosohexamethylenimine
    • N-Nitrosoperhydroazepine
    • Hexahydro-1-nitroso-1H-azepine (ACI)
    • N-Nitrosohexahydroazepine
    • CHEMBL165191
    • NNitrosoperhydroazepine
    • NCGC00256532-01
    • AKOS006271678
    • 1H-Azepine, hexahydro-1-nitroso-
    • CCRIS 468
    • NNitrosoazacycloheptane
    • NITROSOHEXAMETHYLENEIMINE, N-
    • AS-76918
    • 932-83-2
    • Hexahydro1nitrosoazepine
    • CAS-932-83-2
    • NS00039541
    • N67X53N3YT
    • SCHEMBL1578024
    • EINECS 213-258-6
    • Tox21_302820
    • N-6-MI
    • DTXSID0021040
    • D93582
    • EN300-1296525
    • 1HAzepine, hexahydro1nitroso
    • Hexahydro1nitroso1Hazepine
    • DTXCID301040
    • NNitrosohexahydroazepine
    • DB-297636
    • Hexahydro-1-nitroso-1H-azepine; N-Nitrosoazacycloheptane; N-Nitrosohexahydroazepine; Nitrosohexamethylenimine
    • UNII-N67X53N3YT
    • NNitrosohexamethylenimine
    • BRN 1237798
    • 5-20-04-00067 (Beilstein Handbook Reference)
    • MDL: MFCD00467141
    • 인치: 1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2
    • InChIKey: UZMVSVHUTOAPTD-UHFFFAOYSA-N
    • 미소: O=NN1CCCCCC1

계산된 속성

  • 정밀분자량: 128.09500
  • 동위원소 질량: 128.095
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 87.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.9
  • 토폴로지 분자 극성 표면적: 32.7A^2

실험적 성질

  • 밀도: 1.06 g/mL at 25 °C(lit.)
  • 비등점: 233 °C(lit.)
  • 플래시 포인트: 99 °C
  • 굴절률: n20/D 1.497(lit.)
  • PSA: 32.67000
  • LogP: 1.48170

N-Nitrosohexamethylenimine 보안 정보

  • WGK 독일:3
  • 위험 범주 코드: 45-22-36/37/38
  • 보안 지침: 53-36/37/39-45
  • RTECS 번호:CM3325000
  • 위험물 표지: T
  • 저장 조건:2-8°C
  • 위험 용어:R45; R22; R36/37/38

N-Nitrosohexamethylenimine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

N-Nitrosohexamethylenimine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
N546585-50mg
N-Nitrosohexamethylenimine
932-83-2
50mg
$ 133.00 2023-09-06
TRC
N546585-100mg
N-Nitrosohexamethylenimine
932-83-2
100mg
$ 253.00 2023-04-15
TRC
N546585-250mg
N-Nitrosohexamethylenimine
932-83-2
250mg
$ 578.00 2023-09-06
TRC
N546585-500mg
N-Nitrosohexamethylenimine
932-83-2
500mg
$ 1062.00 2023-04-15
Enamine
EN300-1296525-50mg
1-nitrosoazepane
932-83-2 95.0%
50mg
$226.0 2023-09-30
Enamine
EN300-1296525-100mg
1-nitrosoazepane
932-83-2 95.0%
100mg
$337.0 2023-09-30
Enamine
EN300-1296525-250mg
1-nitrosoazepane
932-83-2 95.0%
250mg
$481.0 2023-09-30
Enamine
EN300-1296525-500mg
1-nitrosoazepane
932-83-2 95.0%
500mg
$758.0 2023-09-30
Enamine
EN300-1296525-1000mg
1-nitrosoazepane
932-83-2 95.0%
1000mg
$971.0 2023-09-30
Enamine
EN300-1296525-2500mg
1-nitrosoazepane
932-83-2 95.0%
2500mg
$1903.0 2023-09-30

N-Nitrosohexamethylenimine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ;  5 min, rt
참조
Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Karami, Bahador; Montazerozohori, Morteza; Habibi, Mohammad Hossein, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

합성 방법 2

반응 조건
1.1 Reagents: Silica ,  Sodium nitrite ,  Trichloromelamine Solvents: Dichloromethane ,  Water ;  10 min, rt
참조
Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2
Bamoniri, A.; Zolfigol, M. A.; Mirjalili, B. F.; Fallah, F., Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

합성 방법 3

반응 조건
1.1 Reagents: Sodium nitrite ,  Water Catalysts: Citric acid ,  Silica Solvents: Dichloromethane ;  50 min, rt
참조
Chemoselective N-nitrosation of secondary amines under heterogeneous and mild conditions via in situ generation of HNO2
Ghorbani-Choghamarani, Arash; Goudarziafshar, Hamid; Rezaee, Somaieh; Mortazavi, Saiedeh Shima, Chinese Chemical Letters, 2009, 20(4), 415-419

합성 방법 4

반응 조건
1.1 Reagents: Perchloric acid (silica-gel-supported perchloric acid) ,  Sodium nitrite Solvents: Dichloromethane ;  5 min, rt
참조
N-Nitrosation of Secondary Amines Using Supported Perchloric Acid on Silica Gel and Stereoselectivity Study of Nitroso Products
Goudarziafshar, Hamid; Ghorbani-Choghamarani, Arash; Hadian, Laila, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(10), 1272-1276

합성 방법 5

반응 조건
1.1 Reagents: Sodium nitrite Catalysts: Methanesulfonic acid ,  Alumina Solvents: Dichloromethane ,  Water ;  10 min, rt
참조
Alumina-methanesulfonic acid (AMA)/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines
Niknam, Khodabakhsh; Ali Zolfigol, Mohammad, Synthetic Communications, 2006, 36(16), 2311-2319

합성 방법 6

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetonitrile ,  Water ;  4 h
참조
Flow Electrochemistry for the N-Nitrosation of Secondary Amines
Ali, Rojan; Babaahmadi, Rasool; Didsbury, Matthew; Stephens, Rebecca; Melen, Rebecca L.; et al, Chemistry - A European Journal, 2023, 29(32),

합성 방법 7

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water
참조
Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N-NO Bond Cleavage
Ohwada, Tomohiko; Miura, Motoko; Tanaka, Haruko; Sakamoto, Shigeru; Yamaguchi, Kentaro; et al, Journal of the American Chemical Society, 2001, 123(42), 10164-10172

합성 방법 8

반응 조건
1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, 80 °C
참조
Preparation of N-NO compounds
, China, , ,

합성 방법 9

반응 조건
1.1 Catalysts: Ethyl nitrite
참조
Generation of azidonium intermediates with the aid of N-aminoheterocycles
Keschmann, Ernst; Zbiral, Erich; Schweng, Josef, Justus Liebigs Annalen der Chemie, 1977, (9), 1508-15

합성 방법 10

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
참조
Antidiabetic agents. N4-Arylsulfonylsemicarbazides
Wright, John B.; Willette, Robert W., Journal of Medicinal & Pharmaceutical Chemistry, 1962, 5, 815-22

합성 방법 11

반응 조건
1.1 Reagents: Sodium nitrite ,  Water ,  Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ;  15 min, rt
참조
Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Montazerozohori, Morteza; Karami, Bahador, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

합성 방법 12

반응 조건
1.1 Reagents: Silica ,  Sodium nitrite ,  Nafion H Solvents: Dichloromethane ,  Water ;  30 min, rt
참조
The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; Habibi, Davood; Mirjalili, BiBi Fatemeh; Bamoniri, Abdolhamid, Tetrahedron Letters, 2003, 44(16), 3345-3349

합성 방법 13

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Dichloromethane ;  0 °C; 10 min, pH 1 - 2, rt
1.2 Reagents: Water ;  0 °C
참조
Visible-Light-Promoted Photoaddition of N-Nitrosopiperidines to Alkynes: Continuous Flow Chemistry Approach to Tetrahydroimidazo[1,2-a]pyridine 1-Oxides
Patil, Dilip V. ; Lee, Yulim; Kim, Hun Young ; Oh, Kyungsoo, Organic Letters, 2022, 24(31), 5840-5844

합성 방법 14

반응 조건
1.1 Reagents: Silica ,  Sodium nitrite ,  Molybdenum phosphorus hydroxide oxide Solvents: Dichloromethane ;  10 min, rt
참조
Molybdatophosphoric acid/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines
Zolfigol, Mohammad Ali; Niknam, Khodabakhsh; Nazari, Fariba, Journal of the Chinese Chemical Society (Taipei, 2006, 53(3), 669-676

합성 방법 15

반응 조건
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Sodium nitrite Catalysts: Silica Solvents: Dichloromethane ,  Water ;  7 min, rt
참조
1,3-Dihalo-5,5-dimethylhydantoin/NaNO2 as an efficient heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions
Niknam, K.; Zolfigol, M. A., Journal of the Iranian Chemical Society, 2006, 3(1), 59-63

합성 방법 16

반응 조건
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Potassium nitrite Solvents: Dichloromethane ;  4 h, rt
참조
The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines
Wang, Ying; You, Shiqi; Ruan, Mengyao; Wang, Feiyi; Ma, Chao; et al, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

합성 방법 17

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  0 °C; 1 h, rt
참조
Preparation method for deuterated compounds
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
참조
Nucleophilic α-sec-aminoalkylation: 2-(diphenylhydroxymethyl)pyrrolidine. (2-Pyrrolidinemethanol, α,α-diphenyl-)
Enders, D.; Pieter, R.; Renger, B.; Seebach, D., Organic Syntheses, 1978, 58, 113-22

합성 방법 19

반응 조건
참조
Transnitrosation by aliphatic nitrosomines
Singer, Sandra S.; Lijinsky, William; Singer, George M., Tetrahedron Letters, 1977, (19), 1613-16

합성 방법 20

반응 조건
참조
Synthesis of amino derivatives of some nitrogen-containing heterocycles
Sladkova, T. A.; Chernyshev, E. A., Khimiya Geterotsiklicheskikh Soedinenii, 1968, (1), 140-1

N-Nitrosohexamethylenimine Raw materials

N-Nitrosohexamethylenimine Preparation Products

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